molecular formula C14H11ClFNO4S B2976788 2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid CAS No. 379254-58-7

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid

Cat. No.: B2976788
CAS No.: 379254-58-7
M. Wt: 343.75
InChI Key: OQZORFCSUZSIDR-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is an aryl fluorinated building block employed in organic synthesis .


Synthesis Analysis

The key step in the preparation of this compound involves the reaction between a substituted aniline and an oxazinone . The compound is synthesized by heating 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the ring systems of the herbicide in over 90% yield .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a planar compound with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

The compound is involved in several chemical reactions. It is used as a reagent in the synthesis of Empagliflozin . It also works by inhibiting protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation, and resulting in accumulation of protoporphyrin IX which is a potent photosensitizer .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 343.76 and a melting point of 143-144 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Repaglinide and Hypoglycemic Benzoic Acid Derivatives

Repaglinide, a hypoglycemic agent derived from benzoic acid derivatives, showcases the therapeutic potential of these compounds in treating type 2 diabetes. The study reveals the structure-activity relationships that underpin the hypoglycemic properties of such derivatives, emphasizing the critical roles of specific substituents on the benzoic acid framework in enhancing activity and duration of action (Grell et al., 1998).

Sulfonated Polyphenylene Derivatives for Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives have been synthesized for use in proton exchange membranes, vital for fuel cell technology. These derivatives, upon sulfonation, exhibit significant ion exchange capacities, water absorption capacities, and proton conductivities, demonstrating their potential in energy applications (Ghassemi & Mcgrath, 2004).

Plant Growth Regulation

Benzoic Acid in Stress Tolerance Induction

Research indicates that benzoic acid and its derivatives, such as sulfosalicylic acid and methyl salicylic acid, play a regulatory role in inducing multiple stress tolerance in plants. This suggests the fundamental role of the benzoic acid structure in imparting stress tolerance, potentially offering a new avenue for enhancing crop resilience to environmental stresses (Senaratna et al., 2004).

Environmental Science

Chlorination Disinfection By-products

A study on the transformation mechanism of benzophenone-4 in free chlorine-promoted chlorination disinfection highlights the formation of chlorinated by-products. Understanding these transformation pathways is crucial for assessing the environmental impact of chlorination disinfection processes, especially concerning water treatment and the potential genotoxic effects of the resulting by-products (Xiao et al., 2013).

Properties

IUPAC Name

2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c1-17(10-4-2-9(16)3-5-10)22(20,21)11-6-7-13(15)12(8-11)14(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZORFCSUZSIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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